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molecular formula C8H9BrO2 B2590019 1-Bromo-2-(methoxymethoxy)benzene CAS No. 68314-54-5

1-Bromo-2-(methoxymethoxy)benzene

Cat. No. B2590019
M. Wt: 217.062
InChI Key: ODYFUQZVGLEJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148245B2

Procedure details

In a manner similar to that of Example 7(a), by reaction of 15.00 g (86.7 mmol) of 2-bromophenol with 8.40 g (104.0 mmol) of chloromethyl methyl ether, 18.80 g (100%) of the expected product are obtained in the form of a beige-coloured oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH3:9][O:10][CH2:11]Cl>>[CH3:9][O:10][CH2:11][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
8.4 g
Type
reactant
Smiles
COCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCOC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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